N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the target compound involves multi-step organic reactions, focusing on introducing various substituents into the core structure to explore chemical properties and potential biological activities. A method involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, underlining the importance of pyrrolidin-2-ones as intermediates in medicinal chemistry (Rubtsova et al., 2020). Another approach describes a stereoselective process for preparing key intermediates, highlighting the significance of asymmetric Michael addition and alkylation in the synthesis of complex molecules (Fleck et al., 2003).
Molecular Structure Analysis
The structural analysis of related compounds shows a planar configuration and hydrogen bonding, leading to dimer formation via inversion centers. This is exemplified in molecules like 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, where π–π stacking interactions are observed, indicating the importance of molecular packing and interactions in defining the properties of such compounds (Bukhari et al., 2008).
Chemical Reactions and Properties
The reactivity of the core structure allows for various chemical transformations, leading to the synthesis of novel heterocyclic compounds. For instance, the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives illustrates the compound's versatility in cycloaddition reactions, offering pathways to new chemical entities (Rahmouni et al., 2014).
properties
IUPAC Name |
3-[(3S,4R)-1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-13(2)15-11-24(12-16(15)22-19(25)23(3)4)10-14-8-20-18(21-9-14)17-6-5-7-26-17/h5-9,13,15-16H,10-12H2,1-4H3,(H,22,25)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVABMYTTXPTAY-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)CC2=CN=C(N=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)CC2=CN=C(N=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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